molecular formula C25H22ClN5O2 B11267577 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B11267577
M. Wt: 459.9 g/mol
InChI Key: KAJKZLCNODFTFX-UHFFFAOYSA-N
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Description

5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxadiazole, pyrazolo, and pyrazinone moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, followed by the construction of the pyrazolo[1,5-a]pyrazinone core. Common reagents used in these reactions include tert-butylphenylboronic acid, chlorophenylhydrazine, and various coupling agents under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product. Industrial production would also focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the oxadiazole and pyrazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its combination of oxadiazole, pyrazolo, and pyrazinone moieties. This unique structure provides distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C25H22ClN5O2

Molecular Weight

459.9 g/mol

IUPAC Name

5-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C25H22ClN5O2/c1-25(2,3)18-8-4-17(5-9-18)23-27-22(33-29-23)15-30-12-13-31-21(24(30)32)14-20(28-31)16-6-10-19(26)11-7-16/h4-14H,15H2,1-3H3

InChI Key

KAJKZLCNODFTFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O

Origin of Product

United States

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